![molecular formula C21H21O11+ B1216143 Cyanidin 3-O-glucoside CAS No. 47705-70-4](/img/structure/B1216143.png)
Cyanidin 3-O-glucoside
Overview
Description
Synthesis Analysis
C3G is synthesized through a biomimetic oxidation route from (+)-catechin, involving key intermediates such as the flav-3-en-3-ol glucoside, which is subsequently oxidized and deprotected to yield C3G (Kondo et al., 2006).
Molecular Structure Analysis
The molecular structure of C3G involves a core flavylium cation structure typical of anthocyanins, with a glucose molecule attached via a glycosidic bond at the 3-position of the C-ring. The structure's stability and color are pH-dependent, with variations between red, purple, and blue hues in acidic to neutral environments.
Chemical Reactions and Properties
C3G undergoes various chemical reactions, including enzymatic acylation which enhances its stability and antioxidant activity. Modification of C3G through transesterification with fatty acid esters has been shown to improve its thermostability, photostability, and biological effects (Zhang et al., 2020).
Physical Properties Analysis
The physical properties of C3G, including solubility and stability, are influenced by its interactions with other molecules. Studies have shown that silk fibroin peptide can enhance the stability of C3G, suggesting potential for improved delivery and efficacy in food and pharmaceutical applications (Li et al., 2021).
Chemical Properties Analysis
The chemical properties of C3G, such as its antioxidant capacity, are a focus of interest due to their implications for health and disease prevention. The interaction of C3G with proteins like bovine serum albumin (BSA) has been studied, revealing insights into its bioavailability and potential therapeutic effects (Shi et al., 2014).
Scientific Research Applications
Diabetes Management
- Cyanidin and its glycosides, including cyanidin 3-O-glucoside, have been identified as potential agents in the prevention and treatment of diabetes mellitus. They inhibit intestinal α-glucosidases and pancreatic α-amylase, enzymes crucial in carbohydrate digestion and glucose absorption, potentially aiding in blood sugar regulation (Akkarachiyasit et al., 2010).
Neuroprotective and Antidiabetic Effects
- Cyanidin-3-O-glucoside has shown inhibitory potential against enzymes implicated in neurodegenerative and metabolic diseases, such as monoamine oxidase A and α-glucosidase. Its antioxidant properties also make it a candidate for neuroprotective and antidiabetic therapies (Cásedas et al., 2019).
Inflammatory Bowel Disease
- In studies involving human intestinal cells, cyanidin-3-glucoside demonstrated a significant reduction in cytokine-induced inflammation, suggesting potential benefits in inflammatory bowel disease treatment (Serra et al., 2012).
Obesity and Lipid Metabolism
- Cyanidin-3-O-β-glucoside has been found to inhibit lipoprotein lipase activity in adipocytes, indicating a role in combating obesity by regulating lipid metabolism (Hao, 2012).
Antioxidant Activity Enhancement
- Enzymatic acylation of cyanidin-3-glucoside with fatty acid methyl esters has shown improved stability and antioxidant activity, beneficial for its application in health-related fields (Zhang et al., 2020).
Gut Health and Immune Function
- The catabolism of Cyanidin-3-glucoside in the gastrointestinal tract produces phenolic metabolites, which contribute to mucosal barrier integrity and microbiota health, indicating potential benefits for gut health and immune function (Tan et al., 2019).
Liver Fibrosis Treatment
- Cyanidin-3-O-β-glucoside has demonstrated protective effects against liver fibrosis induced by alcohol, suggesting its potential application in treating liver diseases (Wan et al., 2017).
Endothelial Cell Function
- Studies on human endothelial cells have shown that cyanidin-3-O-β-glucoside can induce the expression of enzymes like endothelial nitric oxide synthase and heme oxygenase-1, which are important for endothelial function and cardiovascular health (Sorrenti et al., 2007).
Cancer Prevention and Treatment
- Cyanidin-3-O-β-glucoside has been found to exert protective effects against hepatic fibrosis and regulate the activation of hepatic stellate cells, which is a critical factor in liver fibrosis progression (Jiang et al., 2015).
Stabilization Techniques
- The combination of cyanidin-3-O-glucoside with silk fibroin peptide has been proposed to improve its physicochemical stabilities, which is vital for its practical applications (Li et al., 2021).
Antioxidant Role Under Oxidative Stress
- Cyanidin 3-O-glucoside has shown efficacy as an antioxidant under oxidative stress conditions, particularly in rat models. It helps in reducing oxidative stress markers and promoting liver health (Tsuda et al., 2000).
Absorption and Metabolism
- Studies have found that cyanidin-3-glucoside is directly absorbed into the bloodstream in its glycoside form and metabolized in mammals, highlighting its bioavailability (Miyazawa et al., 1999).
Safety And Hazards
C3G is generally considered safe, but like any substance, it should be handled with care. It is known to be toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . More detailed safety and hazards information can be found in the referenced papers .
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17-,18+,19-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMNONATNXDQJF-UBNZBFALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028798 | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-glucopyranoside chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanidin 3-glucoside chloride | |
CAS RN |
7084-24-4 | |
Record name | Cyanidin 3-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7084-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanidin 3-O-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007084244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-chromeniumyl beta-D-glucopyranoside chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYANIDIN 3-GLUCOSIDE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X15R84UEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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